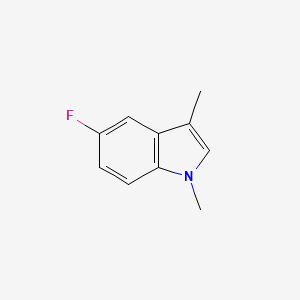
5-Fluoro-1,3-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,3-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 5-Fluoro-1,3-dimethyl-1H-indole
The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis and vicarious nucleophilic substitution. The following table summarizes key synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Fischer Indole Synthesis | Ethyl pyruvate, MsOH | 80°C for 2 hours | 54% |
| Vicarious Nucleophilic Substitution | 4-Fluoronitrobenzene, t-BuOK | -25°C for 2.5 hours | 72% |
These methods demonstrate the versatility and efficiency of synthesizing this compound under varying conditions.
Anticancer Activity
Research has shown that derivatives of 5-fluoro-1H-indole exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and U-87MG (glioblastoma). The results indicated that:
- In vitro studies demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.
A detailed summary of anticancer activity is presented in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis via mitochondrial pathway |
| U-87MG | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its effectiveness against Mycobacterium tuberculosis (MTB) using the MTB H37Rv strain:
- The compound showed promising results with a notable reduction in bacterial viability.
- The cytotoxic effects were evaluated using CCD-19Lu cell lines to ensure selectivity towards bacterial cells.
The following table summarizes the antimicrobial activity findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Selectivity Index |
|---|---|---|
| Mycobacterium tuberculosis | 20 µg/mL | >10 |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
A collaborative study focused on the development of a new class of anticancer agents based on indole derivatives. The researchers synthesized multiple derivatives and evaluated their biological activities. The findings indicated that modifications at specific positions significantly enhanced anticancer potency.
Case Study 2: Antituberculosis Agents
Another significant study involved screening a library of indole derivatives for antituberculosis activity. The researchers identified several compounds with potent activity against MTB, leading to further optimization for therapeutic use.
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
5-fluoro-1,3-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3 |
Clé InChI |
UZPSWERGXYXCIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=C(C=C2)F)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














